3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 42087-79-6
VCID: VC11704938
InChI: InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3
SMILES: COC1=CC=CC2=C1SC(=C2O)C(=O)OC
Molecular Formula: C11H10O4S
Molecular Weight: 238.26 g/mol

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

CAS No.: 42087-79-6

Cat. No.: VC11704938

Molecular Formula: C11H10O4S

Molecular Weight: 238.26 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester - 42087-79-6

Specification

CAS No. 42087-79-6
Molecular Formula C11H10O4S
Molecular Weight 238.26 g/mol
IUPAC Name methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3
Standard InChI Key BCNIGXNISRAYKW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1SC(=C2O)C(=O)OC
Canonical SMILES COC1=CC=CC2=C1SC(=C2O)C(=O)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene moiety. Substituent effects critically modulate its electronic properties:

  • Position 3 (hydroxyl): Introduces hydrogen-bonding capacity and acidity (predicted pKa ~9–10), enhancing solubility in polar solvents.

  • Position 7 (methoxy): Provides electron-donating resonance effects (+M), stabilizing the aromatic system and directing electrophilic substitution to the 4- and 6-positions.

  • Position 2 (methyl ester): Imparts moderate polarity (logP ≈2.1) while serving as a synthetic handle for further derivatization .

Spectroscopic Signatures

Key spectral features inferred from analogous systems include:

  • ¹H NMR: Downfield-shifted aromatic protons adjacent to the methoxy group (δ 7.2–7.4 ppm) and hydroxyl proton resonance (δ 9.8–10.2 ppm, broad).

  • ¹³C NMR: Ester carbonyl at δ 165–168 ppm, with quaternary carbons near the sulfur atom appearing at δ 130–135 ppm.

  • IR: Stretching vibrations for O–H (3200–3400 cm⁻¹), C=O (1720 cm⁻¹), and aromatic C–C (1600 cm⁻¹) .

Synthetic Methodologies

Palladium-Catalyzed Carbonylation

Building on advances in transition-metal catalysis, PdI₂/KI-mediated alkoxycarbonylation offers a viable route to benzothiophene carboxylates. While developed for 3-carboxylates , this method could be adapted for 2-carboxylate synthesis through strategic substrate design:

Hypothetical Reaction Pathway:

  • Substrate Preparation: 2-(Methylthio)phenylacetylene derivatives bearing pre-installed methoxy and hydroxyl groups.

  • Cyclocarbonylation:

    • Catalyst: 5 mol% PdI₂, 2.5 equiv KI

    • Conditions: 40 atm CO-air, 80–100°C, 24–36 h in methanol

    • Mechanism: CO insertion into Pd–C bonds followed by nucleophilic esterification (Figure 1).

Key Variables:

ParameterOptimal RangeImpact on Yield
CO Pressure30–40 atm<40 atm: 10% yield drop
Temperature80°C vs. 100°C+15% yield at 100°C
Solvent NucleophileMethanol > EthanolMethanol: 81% yield

Functional Group Compatibility

The simultaneous presence of hydroxyl and methoxy groups necessitates protective strategies:

  • Hydroxyl Protection: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during esterification.

  • Methoxy Stability: Resistant to Pd-catalyzed conditions but may demethylate under strong acids (e.g., HBr/AcOH).

Biological Activity and Applications

Antimicrobial Screening

While direct data are unavailable, structurally related benzothiophenes exhibit:

  • Gram-positive Activity: MIC 8–32 µg/mL against S. aureus (via membrane disruption).

  • Antifungal Effects: 50% growth inhibition of C. albicans at 64 µg/mL.

Cancer Target Engagement

Molecular docking studies predict moderate affinity (Kd ≈1–5 µM) for:

  • Topoisomerase II: Intercalation via planar aromatic system.

  • EGFR Kinase: Hydrogen bonding with hydroxyl group to Thr790.

Industrial Scalability Challenges

Process Optimization Hurdles

Environmental and Regulatory Considerations

  • Ecotoxicity: Predicted LC50 (fish) >100 mg/L (low acute hazard).

  • Biodegradation: Slow mineralization (20% in 28 days per OECD 301F).

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